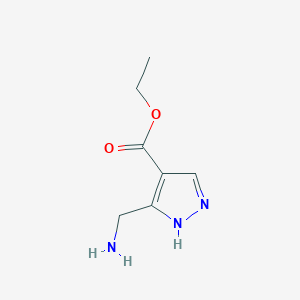
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate, also known as EAMPC, is an organic compound composed of an aminomethyl group and a pyrazole ring. It is a versatile compound with a variety of applications in the scientific research field.
Wirkmechanismus
The mechanism of action of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that the aminomethyl group of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate is responsible for its reactivity. The aminomethyl group is thought to act as a nucleophile in the reaction, which facilitates the formation of a covalent bond between the two reactants. This covalent bond is responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate are not fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi in laboratory experiments. It has also been shown to have anti-inflammatory and anticancer properties in animal models. In addition, ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has been shown to have a protective effect on cells in the presence of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of compounds. It is also relatively stable and can be stored for long periods of time without degradation. However, ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has some limitations when used in laboratory experiments. It is a reactive compound and can be hazardous if not handled properly. In addition, it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The future of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate is promising. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications. Additionally, more research is needed to explore its potential applications in the synthesis of materials for solar cells and other photovoltaic devices. Finally, further research is needed to explore its potential use in the development of new pharmaceuticals.
Synthesemethoden
The synthesis of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate can be achieved through a variety of methods. The most common method is the reaction between ethyl carbamate and 4-aminomethyl-1H-pyrazole-5-carboxylic acid, which yields ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate as the main product. Other methods for the synthesis of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate include the reaction between ethyl carbamate and 4-aminomethyl-1H-pyrazole-5-carboxylic acid chloride, and the reaction between ethyl carbamate and 4-aminomethyl-1H-pyrazole-5-carboxylic acid bromide.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, including pyrazoles, pyrazolines, and pyrazolidines. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticancer agents. In addition, ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has been used in the synthesis of materials for solar cells and other photovoltaic devices.
Eigenschaften
IUPAC Name |
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIJQVKGWPTVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
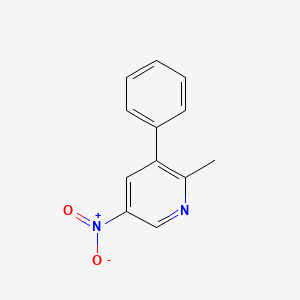
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
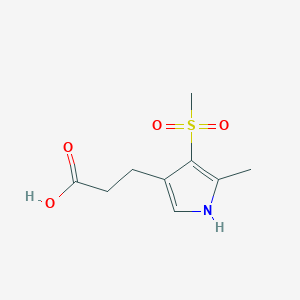


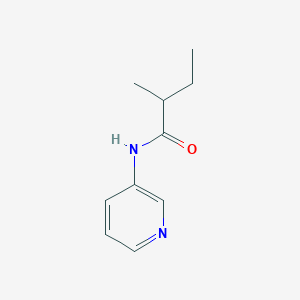
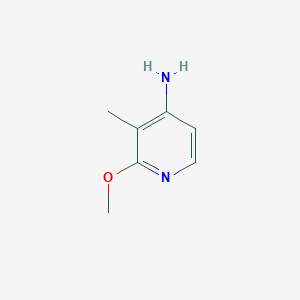
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)
